molecular formula C13H16N4O B15255793 2-(3-Amino-5-methyl-1H-pyrazol-1-YL)-N-benzylacetamide

2-(3-Amino-5-methyl-1H-pyrazol-1-YL)-N-benzylacetamide

Cat. No.: B15255793
M. Wt: 244.29 g/mol
InChI Key: RWYKMYQCEHCENT-UHFFFAOYSA-N
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Description

2-(3-Amino-5-methyl-1H-pyrazol-1-YL)-N-benzylacetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an amino group and a methyl group, as well as a benzylacetamide moiety. The compound’s molecular formula is C12H15N3O, and it has a molecular weight of 217.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-5-methyl-1H-pyrazol-1-YL)-N-benzylacetamide typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with benzyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the pyrazole attacks the carbonyl carbon of benzyl chloroacetate, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-5-methyl-1H-pyrazol-1-YL)-N-benzylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the pyrazole ring, while reduction can lead to the formation of reduced amide or pyrazole derivatives .

Scientific Research Applications

2-(3-Amino-5-methyl-1H-pyrazol-1-YL)-N-benzylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Amino-5-methyl-1H-pyrazol-1-YL)-N-benzylacetamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)acetamide
  • 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid

Uniqueness

2-(3-Amino-5-methyl-1H-pyrazol-1-YL)-N-benzylacetamide is unique due to its benzylacetamide moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its binding affinity to specific molecular targets, leading to improved biological activity and potential therapeutic applications .

Properties

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

IUPAC Name

2-(3-amino-5-methylpyrazol-1-yl)-N-benzylacetamide

InChI

InChI=1S/C13H16N4O/c1-10-7-12(14)16-17(10)9-13(18)15-8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H2,14,16)(H,15,18)

InChI Key

RWYKMYQCEHCENT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)NCC2=CC=CC=C2)N

Origin of Product

United States

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